Cas no 1575-46-8 (3,4-Dimethyl-2(5H)-furanone)

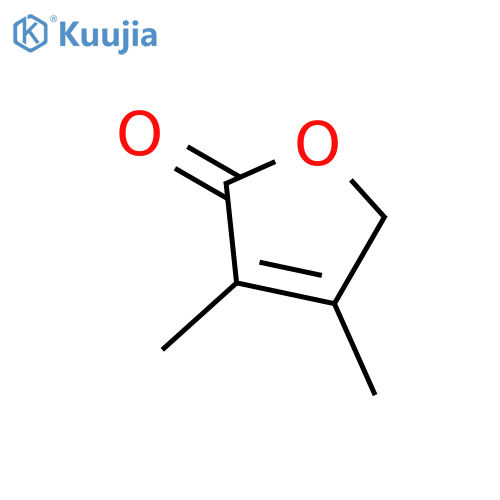

3,4-Dimethyl-2(5H)-furanone structure

商品名:3,4-Dimethyl-2(5H)-furanone

3,4-Dimethyl-2(5H)-furanone 化学的及び物理的性質

名前と識別子

-

- 2(5H)-Furanone,3,4-dimethyl-

- 3,4-Dimethyl-2,5-dihydrofuran-2-one

- 3,4-Dimethyl-2(5H)-furanone

- 3,4-dimethyl-2H-furan-5-one

- 3,4-Dimethyl-2-butenolide

- 3,4-Dimethyl-2(5H)-furanone #

- 2,3-dimethylbut-2-enolide

- 1575-46-8

- SCHEMBL981116

- DTXSID80320672

- QHQDWCHELGHSTO-UHFFFAOYSA-N

- 2,3-Dimethyl-4-hydroxy-2-butenoic lactone

- NSC362902

- AM20080413

- 3,4-dimethyl-5H-furan-2-one

- NSC-362902

- 3,4-Dimethylfuran-2(5H)-one

-

- インチ: InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3

- InChIKey: QHQDWCHELGHSTO-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C)COC1=O

計算された属性

- せいみつぶんしりょう: 112.05244

- どういたいしつりょう: 112.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 26.3Ų

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 26.3

- LogP: 0.87960

3,4-Dimethyl-2(5H)-furanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D477765-50mg |

3,4-Dimethyl-2(5H)-furanone |

1575-46-8 | 50mg |

$ 230.00 | 2023-09-07 | ||

| TRC | D477765-1g |

3,4-Dimethyl-2(5H)-furanone |

1575-46-8 | 1g |

$ 1995.00 | 2023-09-07 | ||

| TRC | D477765-250mg |

3,4-Dimethyl-2(5H)-furanone |

1575-46-8 | 250mg |

$ 666.00 | 2023-09-07 | ||

| TRC | D477765-1000mg |

3,4-Dimethyl-2(5H)-furanone |

1575-46-8 | 1g |

$1992.00 | 2023-05-18 |

3,4-Dimethyl-2(5H)-furanone 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

1575-46-8 (3,4-Dimethyl-2(5H)-furanone) 関連製品

- 1733-25-1(Isopropyl tiglate)

- 616-02-4(3-methyl-2,5-dihydrofuran-2,5-dione)

- 5837-78-5(Ethyl tiglate)

- 6124-79-4(4-Methyl-2(5H)-furanone)

- 6622-76-0(Methyl tiglate)

- 14316-68-8(2-Butenoic acid,2-methyl-, 1,1'-anhydride, (2E,2'E)-)

- 51978-15-5(4-(2-(Methacryloyloxy)ethoxy)-4-oxobut-2-enoic acid)

- 766-39-2(2,3-Dimethylmaleic anhydride)

- 61692-83-9(Propyl tiglate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬